1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Description
1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a pyrrolidine ring and a 2-(methylthio)nicotinoyl substituent.
Properties
IUPAC Name |
1'-(2-methylsulfanylpyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-25-17-14(6-4-9-20-17)18(23)21-10-8-19(12-21)11-15(22)13-5-2-3-7-16(13)24-19/h2-7,9H,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBMCLIFDKSVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one typically involves a multi-step process:
Formation of the Spiro Chroman-Pyrrolidin Core: : Initial steps may involve the creation of the spiro chroman-pyrrolidin core through cyclization reactions.
Introduction of the Methylthio Group: : The methylthio group can be introduced via nucleophilic substitution reactions.
Nicotinoylation: : The addition of the nicotinoyl group often requires coupling reactions, facilitated by coupling agents and catalysts like EDC or DCC.
Industrial Production Methods
In an industrial setting, these reactions are optimized for higher yields and efficiency. This involves:
Using automated synthesis equipment for precise control over reaction conditions.
Employing high-performance liquid chromatography (HPLC) to monitor and purify intermediates and final products.
Implementing green chemistry principles to minimize waste and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one can undergo various types of reactions:
Oxidation: : This can lead to the formation of sulfoxides or sulfones from the methylthio group.
Reduction: : The nicotinoyl group can be reduced to the corresponding amine.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the nicotinoyl or chroman moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Sulfoxides and Sulfones: : Resulting from oxidation reactions.
Amines: : Formed from reduction reactions.
Substituted Chroman or Pyrrolidin Derivatives: : Resulting from substitution reactions.
Scientific Research Applications
1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one has diverse applications across various fields:
Chemistry: : Used as a building block in the synthesis of complex molecules.
Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Investigated for potential therapeutic applications due to its unique structural attributes.
Mechanism of Action
The mechanism by which 1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one exerts its effects involves:
Molecular Targets: : Potential targets include enzymes and receptors due to the presence of the nicotinoyl group.
Pathways Involved: : May modulate various biochemical pathways, including oxidative stress pathways (through redox reactions) and signal transduction pathways (through receptor binding).
Comparison with Similar Compounds
Table 1: Physical Properties of Selected Spiro Compounds
Key Observations :
- Ring System : Piperidine-containing spiro compounds (e.g., 4h–4k ) generally exhibit lower melting points (159–234°C) compared to pyrrolidine analogs (e.g., 9c–9d : 228–234°C), likely due to reduced ring strain and intermolecular interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) lower melting points (e.g., 4h : 185°C vs. 4k : 169°C), while bulky substituents (e.g., bromo in 9d ) increase thermal stability .
Table 2: Anticancer Activity of Spiro[chroman-piperidin/pyrrolidin] Derivatives
| Compound ID | Substituent | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. HT-29 | Reference |
|---|---|---|---|---|
| 15 () | Trimethoxyphenyl | 18.77–47.05 | 22.14–39.81 | |
| 16 () | Sulfonyl bridge | 0.31–5.62 | 1.12–4.89 |
Key Observations :
- Sulfonyl vs. Methylthio : The sulfonyl group in 16 enhances cytotoxicity (IC50: 0.31–5.62 μM) by improving electrophilicity and target binding, whereas methylthio groups (as in the target compound) may offer moderate activity due to their lipophilic and electron-donating nature .
Spectroscopic and Analytical Data
The target compound’s nicotinoyl group would likely exhibit distinct IR and NMR signatures compared to carboxyethoxy or aryl-substituted analogs.
Biological Activity
1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a synthetic compound belonging to the class of spiro compounds. Its unique structure combines a chroman moiety with a pyrrolidine ring, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is 1'-(2-(methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one. The structural formula can be represented as follows:
Pharmacological Properties
1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one exhibits several biological activities that have been documented in various studies:
- Antioxidant Activity : The compound has shown significant antioxidant properties, protecting cells from oxidative stress by scavenging free radicals.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial effects against a range of bacteria and fungi, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Research has indicated that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
The mechanisms through which 1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Modulation of Signaling Pathways : It has been suggested that the compound interacts with signaling pathways related to oxidative stress and cell survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antioxidant Study :
- A study conducted on rat liver cells demonstrated that treatment with the compound led to a significant reduction in lipid peroxidation levels, indicating enhanced antioxidant capacity.
-
Antimicrobial Study :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
-
Anti-inflammatory Study :
- In a mouse model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
